molecular formula C15H20BrNO4 B12945483 (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12945483
M. Wt: 358.23 g/mol
InChI Key: PALAEQFKVALUOR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-3-phenylpropanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Bromination: The protected amino acid is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromobenzyl group.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Deprotection: The free amino acid without the Boc group.

    Coupling: Peptides or larger molecules formed by amide bond formation.

Scientific Research Applications

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Peptide Synthesis: The compound is valuable in the synthesis of peptides and peptidomimetics due to its ability to form stable amide bonds.

    Biological Studies: It can be used to study the effects of bromobenzyl-containing compounds on biological systems, including their interactions with proteins and enzymes.

    Industrial Applications: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and selectivity for its target, while the Boc group provides stability during synthesis and handling .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-(3-Methylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a methyl group instead of bromine.

    (S)-2-(3-Fluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromobenzyl group in (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger size and higher electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior .

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

(2S)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

PALAEQFKVALUOR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.